molecular formula C16H19ClN4O2 B6428221 3-chloro-4-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridine CAS No. 2034206-63-6

3-chloro-4-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B6428221
CAS No.: 2034206-63-6
M. Wt: 334.80 g/mol
InChI Key: PLRCNGLVCFEAGV-UHFFFAOYSA-N
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Description

3-Chloro-4-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with chlorine and at the 4-position with a piperidin-3-yloxy group. The piperidine moiety is further functionalized with a 3,5-dimethylpyrazole-4-carbonyl group. Its molecular weight is estimated at ~380 g/mol (based on structural analogs in ), with a formula likely approximating C₁₉H₂₁ClN₄O₂.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-10-15(11(2)20-19-10)16(22)21-7-3-4-12(9-21)23-14-5-6-18-8-13(14)17/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRCNGLVCFEAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine derivatives under acidic conditions.

    Synthesis of the Piperidine Intermediate: The piperidine ring is often constructed through hydrogenation of pyridine derivatives or via cyclization reactions involving amines and dihaloalkanes.

    Coupling Reaction: The final step involves the coupling of the pyrazole and piperidine intermediates with the 3-chloro-4-hydroxypyridine under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, allowing for

Biological Activity

3-chloro-4-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridine is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a pyrazole moiety linked through a piperidine unit. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that compounds containing pyrazole and pyridine rings often exhibit a range of pharmacological activities, including:

  • Anti-inflammatory properties
  • Antimicrobial effects
  • Antitumor activity
  • CNS activity (e.g., analgesic effects)

The biological activity of this compound may involve:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, such as COX-2.
  • Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, contributing to CNS effects.
  • DNA Interaction : Some derivatives have demonstrated the ability to bind DNA, affecting replication and transcription processes.

1. Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related pyrazole derivatives. Compounds showed significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. The presence of specific substituents on the pyrazole ring was crucial for enhancing activity .

2. Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. One study reported that a compound similar to this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialEffective against E. coli and S. aureus
AntitumorInduction of apoptosis in cancer cells
CNS EffectsAnalgesic properties in animal models

Comparison with Similar Compounds

Core Structure Variations

Target Compound : Pyridine core with ether-linked piperidine.

  • Compound 27g (): Features an imidazo[4,5-b]pyridine core fused with an imidazole ring.
  • Compound 33b () : Pyrido[3,4-d]pyrimidin-4(3H)-one core, combining pyridine and pyrimidine rings. The fused system increases molecular planarity, which may enhance π-π stacking interactions in kinase binding pockets .
  • Compound 50e (): Similar pyrido[3,4-d]pyrimidinone core but with a dichlorobenzyl-piperidine substituent. The dichlorobenzyl group introduces lipophilicity, likely improving membrane permeability compared to the target compound’s pyrazole-carbonyl group .

Substituent Analysis

Compound Key Substituents Functional Impact
Target Compound 3,5-Dimethylpyrazole-4-carbonyl on piperidine Pyrazole’s bioisosteric properties may mimic adenine in ATP-binding sites; methyl groups enhance metabolic stability .
Compound 27g () Pyrazin-2-ylmethyl-piperazine Pyrazine increases polarity, potentially improving solubility but reducing cell permeability .
Compound 33b () Ethylpiperidinyl-pyrazole Ethyl group on piperidine may alter pharmacokinetics (e.g., half-life) via steric effects .
Compound 50e () Dichlorobenzyl-piperidine Chlorine atoms enhance lipophilicity and halogen bonding, possibly boosting potency .
Compound 27 () Pyrrolidin-3-yloxy-pyridazinone Five-membered pyrrolidine ring reduces steric hindrance compared to piperidine, favoring compact binding conformations .

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